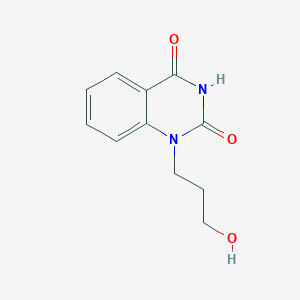
1-(3-Hydroxypropyl)quinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxypropyl)quinazoline-2,4-dione is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Activity
A series of studies have highlighted the antiviral potential of quinazoline derivatives, particularly against DNA viruses like vaccinia and adenovirus.
- Study Findings :
- A novel series of 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their antiviral activity. Among these, compounds such as 24b11 showed potent inhibitory activity against vaccinia virus with an EC50 value of 1.7 μM , significantly outperforming the reference drug Cidofovir (EC50 = 25 μM) .
- Similarly, compound 24b13 exhibited strong activity against adenovirus-2 with an EC50 value of 6.2 μM , indicating a promising avenue for developing new antiviral agents targeting poxviruses and adenoviruses .
Antibacterial Properties
Quinazoline derivatives have also been investigated for their antibacterial efficacy against various pathogens.
- Research Insights :
- Recent studies reported that quinazoline-2,4(1H,3H)-dione derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds such as 14a and 14b were effective against Staphylococcus aureus and Candida albicans, with inhibition zone values ranging from 10 to 13 mm .
- The integration of different moieties into the quinazoline structure has enhanced its antimicrobial properties. For example, the incorporation of oxadiazole and thiadiazole groups resulted in compounds that inhibited bacterial growth more effectively than standard drugs like ampicillin .
Anti-inflammatory Applications
The anti-inflammatory properties of quinazoline derivatives are another area of active research.
- Key Findings :
- Research has identified certain derivatives as potential agents for suppressing cytokine-mediated inflammatory responses. For example, compound 4a was shown to inhibit nitric oxide synthesis and interleukin-6 secretion in murine macrophages, suggesting its utility in treating acute lung injury .
- These compounds have been linked to alleviating symptoms associated with inflammation by reducing neutrophil infiltration and tissue damage in experimental models .
Summary of Biological Activities
The following table summarizes the biological activities of selected quinazoline derivatives based on recent studies:
| Compound | Activity Type | Target Pathogen/Condition | EC50/MIC Values |
|---|---|---|---|
| 24b11 | Antiviral | Vaccinia Virus | 1.7 μM |
| 24b13 | Antiviral | Adenovirus-2 | 6.2 μM |
| 14a | Antibacterial | Staphylococcus aureus | MIC = 70 mg/mL |
| 14b | Antibacterial | Candida albicans | MIC = 75 mg/mL |
| 4a | Anti-inflammatory | Acute Lung Injury Model | Not specified |
属性
IUPAC Name |
1-(3-hydroxypropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-7-3-6-13-9-5-2-1-4-8(9)10(15)12-11(13)16/h1-2,4-5,14H,3,6-7H2,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYPDWVNXIICOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













